GABA Receptor Subtype Selectivity: 4-Aminopentanoyl vs. 5-Aminopentanoyl Scaffolds
The parent acid 4-aminopentanoic acid (4APA) displays enantiomer-specific activity at defined GABA receptor subtypes, whereas 5-aminovaleric acid (5AVA) acts as a weak, non-selective GABA-B antagonist [1]. (S)-4APA exhibits mixed weak agonist activity at GABAA α4β3δ, GABAA α5β2γ2, and GABAB B1/B2 receptors, and antagonist activity at GABAA α6β2γ2, while (R)-4APA shows weak agonist activity solely at GABAA α5β2γ2 [1]. In contrast, 5AVA is cataloged only as a weak GABA-B receptor antagonist without demonstrated subtype selectivity . This chirality-dependent, subtype-specific pharmacological fingerprint for the 4-aminopentanoyl scaffold has no counterpart in the achiral 5-aminopentanoyl series, directly translating into differential biological outcomes for glycine conjugates incorporating these scaffolds.
| Evidence Dimension | GABA receptor subtype activity profile (parent acids) |
|---|---|
| Target Compound Data | (S)-4APA: weak agonist at GABAA α4β3δ, α5β2γ2, GABAB B1/B2; antagonist at GABAA α6β2γ2. (R)-4APA: weak agonist at GABAA α5β2γ2 only |
| Comparator Or Baseline | 5-Aminovaleric acid: weak GABA-B antagonist only; no subtype selectivity reported |
| Quantified Difference | 4APA: 4 distinct subtype activities identified across 2 enantiomers vs. 5AVA: 1 broad activity reported |
| Conditions | Recombinant human GABA receptor subtypes expressed in Xenopus oocytes or HEK293 cells (electrophysiology and binding assays) |
Why This Matters
When designing glycine conjugates for GABAergic target engagement, the 4-aminopentanoyl scaffold offers enantiomer-tunable subtype selectivity that the achiral 5-aminopentanoyl isomer cannot provide, making it the superior choice for SAR programs requiring defined receptor pharmacology.
- [1] Wawro AM, et al. Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior. J Neurochem. 2021;158(5):1074-1082. DOI: 10.1111/jnc.15474. View Source
